molecular formula C6H7N3 B1289726 1-ethyl-1H-pyrazole-3-carbonitrile CAS No. 1006471-40-4

1-ethyl-1H-pyrazole-3-carbonitrile

Cat. No.: B1289726
CAS No.: 1006471-40-4
M. Wt: 121.14 g/mol
InChI Key: HUECRBCJOIYWSB-UHFFFAOYSA-N
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Description

1-Ethyl-1H-pyrazole-3-carbonitrile is a heterocyclic organic compound that features a pyrazole ring substituted with an ethyl group at the first position and a nitrile group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-pyrazole-3-carbonitrile can be synthesized through several methods. One common approach involves the reaction of ethyl hydrazine with ethyl cyanoacetate under basic conditions to form the pyrazole ring, followed by cyclization and dehydration to yield the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the use of catalysts and controlled temperature and pressure conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H-pyrazole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Ethyl-1H-pyrazole-3-carbonitrile has several scientific research applications:

Comparison with Similar Compounds

  • 1-Methyl-1H-pyrazole-3-carbonitrile
  • 1-Phenyl-1H-pyrazole-3-carbonitrile
  • 1-Ethyl-1H-pyrazole-4-carbonitrile

Comparison: 1-Ethyl-1H-pyrazole-3-carbonitrile is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to 1-methyl-1H-pyrazole-3-carbonitrile, the ethyl group provides different steric and electronic properties, potentially leading to distinct interactions with biological targets. The position of the nitrile group also affects the compound’s chemical behavior and its suitability for various applications .

Properties

IUPAC Name

1-ethylpyrazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c1-2-9-4-3-6(5-7)8-9/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUECRBCJOIYWSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00599121
Record name 1-Ethyl-1H-pyrazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006471-40-4
Record name 1-Ethyl-1H-pyrazole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethyl-1H-pyrazole-3-carbonitrile
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